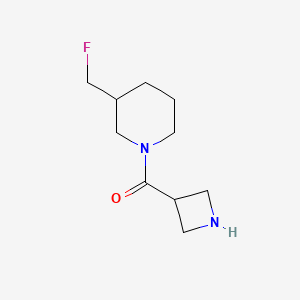

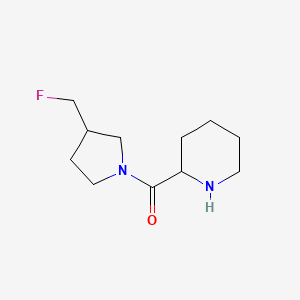

Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone

Overview

Description

Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone, commonly referred to as FMP-3, is a novel small molecule that has been studied extensively in recent years for its potential applications in medicinal chemistry and drug discovery. FMP-3 is a member of the azetidine class of compounds, which are characterized by their three-membered ring structures and are known for their unique biological properties. FMP-3 has been studied for its ability to interact with a variety of biological targets, including enzymes, receptors, and transporters, and its potential to be used in a variety of medicinal and therapeutic applications.

Scientific Research Applications

Pharmacokinetics and Efficacy Prediction

GDC-0973, structurally related to Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone, is a selective inhibitor of MEK1/2, crucial in the MAPK/ERK pathway. Studies have characterized its disposition in preclinical species, revealing insights into its pharmacokinetics and potential efficacy in human xenograft models. Key findings include its moderate clearance rates across species, high protein binding, and extensive tissue distribution, excluding significant brain penetration. Pharmacokinetic-pharmacodynamic modeling helped predict its clinical efficacy, highlighting its potential in tumor growth inhibition (Choo et al., 2012).

Structural and Functional Analyses

Structural analyses of compounds structurally related to Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone have been conducted to understand their properties better. For example, a compound was synthesized and characterized, revealing a complex crystal structure stabilized by inter and intramolecular hydrogen bonds, contributing to the molecule's stability. Hirshfeld surface analysis further elucidated the intermolecular interactions in the solid state of the crystal (Prasad et al., 2018).

Catalytic and Synthetic Applications

Azetidin compounds, including those related to Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone, have shown potential in catalytic and synthetic chemistry. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrated high enantioselectivity in the asymmetric addition of organozinc reagents to aldehydes, highlighting the potential of the four-membered heterocycle-based backbone for catalytic asymmetric induction reactions (Wang et al., 2008).

Drug Discovery and Lead Optimization

Azetidin-based compounds are considered valuable building blocks in drug discovery and lead optimization. Their increased conformational flexibility compared to parent heterocycles like piperidine, piperazine, and morpholine, makes them useful in the design of novel therapeutic agents. The larger size and conformational diversity of these compounds can be leveraged in lead optimization programs to improve drug candidates' interaction with biological targets (Feskov et al., 2019).

Mechanism of Action

Azetidines

are four-membered heterocyclic compounds containing one nitrogen atom . They are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .

Piperidines

, on the other hand, are six-membered heterocyclic amines widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Piperidine derivatives show a wide variety of biological activities and are a vital fundament in the production of drugs .

properties

IUPAC Name |

azetidin-3-yl-[3-(fluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O/c11-4-8-2-1-3-13(7-8)10(14)9-5-12-6-9/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYKQKJUYTUOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CNC2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

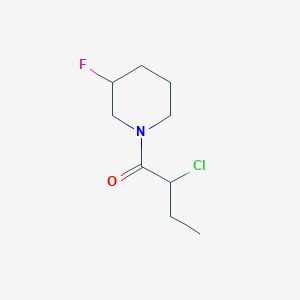

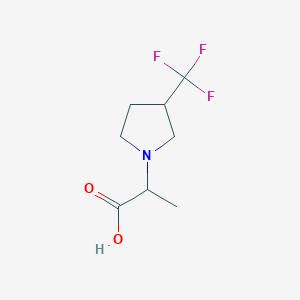

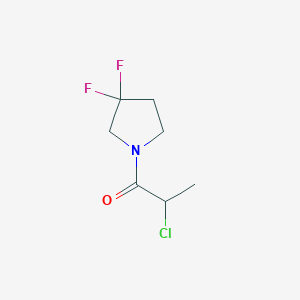

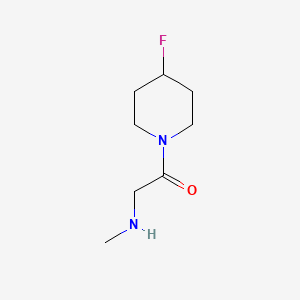

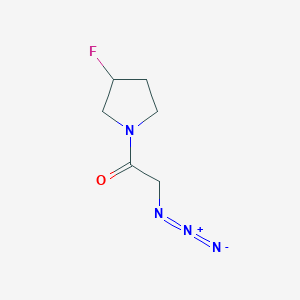

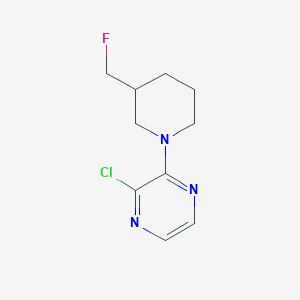

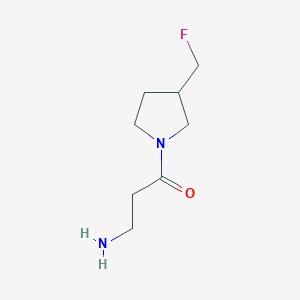

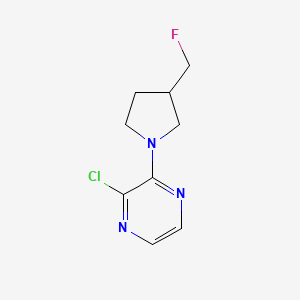

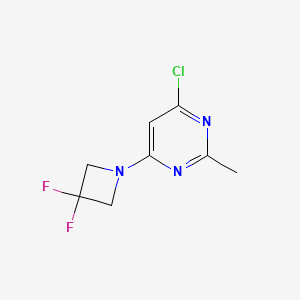

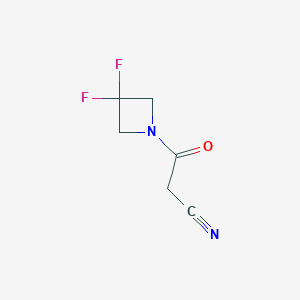

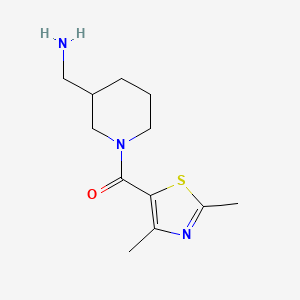

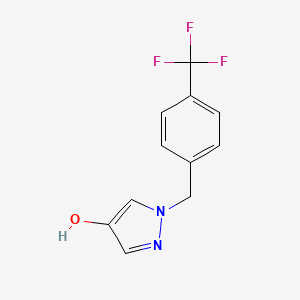

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)